5-(Dec-1-YN-1-YL)oxolan-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
75629-71-9 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
5-dec-1-ynyloxolan-2-one |
InChI |
InChI=1S/C14H22O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(15)16-13/h13H,2-8,11-12H2,1H3 |
InChI Key |
BIGQAZKDYXXFSF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC#CC1CCC(=O)O1 |
Origin of Product |
United States |
Ii. Natural Occurrence and Biosynthetic Pathways of Alkynyl γ Lactones
Isolation and Characterization from Biological Sources
The isolation of alkynyl γ-lactones and related compounds has been reported from various organisms, particularly from plants and fungi. uwm.edu.plresearchgate.netdoi.org
A number of alkynyl γ-lactones and similar structures have been identified from natural sources. For instance, the phytochemical study of Persea indica roots led to the isolation of a series of new dextrorotatory alkane-, alkene-, and alkyne-γ-lactones. doi.org Among these, (+)-majorynolide was the most abundant. doi.org Other related compounds include (-)-majorenolide and (-)-majoranolide, which were first isolated from Persea major. doi.org It is noteworthy that the γ-lactones from P. indica are enantiomers of those found in P. major. doi.org
Mushrooms are another significant source of alkynyl-containing compounds, with many exhibiting a range of biological activities. researchgate.net While not always lactones, these related structures highlight the prevalence of the alkynyl moiety in natural products. researchgate.net
Here is an interactive data table of some identified natural alkynyl and related lactone metabolites:
| Compound Name | Source Organism | Reference |
| (+)-Majorynolide | Persea indica | doi.org |
| (+)-Majorenolide | Persea indica | doi.org |
| (-)-Majorenolide | Persea major | doi.org |
| (-)-Majoranolide | Persea major | doi.org |
| Hypothemycin | Hypomyces trichothecoides | mdpi.com |
| Radicicol | Fungi | mdpi.com |
Alkynyl γ-lactones and related compounds are distributed in various parts of organisms. In Persea indica, these lactones were isolated from the roots grown in aeroponic cultures. doi.org The yield of these lactones was noted to be better from the roots compared to the aerial parts of the plant. doi.org
In fungi, these metabolites are produced as secondary metabolites and can accumulate in the fungal mycelia. researchgate.net The production and accumulation of these compounds can be influenced by the growth conditions and the specific strain of the organism.
Mechanistic Postulations for Biosynthesis
The biosynthesis of γ-lactones, including their alkynyl derivatives, is generally believed to originate from fatty acid metabolism. rsc.orgmdpi.com
The structural diversity of lactones often arises from the β-oxidation of medium and long-chain fatty acids. mdpi.com For instance, γ-decalactone can be produced from palmitoleic acid through several steps of β-oxidation. mdpi.com The general pathway involves the shortening of a hydroxy fatty acid chain via the β-oxidation pathway, followed by spontaneous lactonization. mdpi.com
The biosynthesis of certain unsaturated γ-lactones in scarab beetles has been shown to start from common fatty acids which are modified by chain-shortening and oxidation processes. rsc.org For example, the biosynthesis of (R,Z)-dodec-5-en-4-olide in Anomala cuprea begins with hexadecanoic acid. rsc.org Similarly, the biosynthesis of other insect pheromones, which are macrolide lactones, starts from oleic acid and involves β-oxidation cycles and subsequent hydroxylation. rsc.org
The following table outlines proposed fatty acid precursors for some lactones:
| Lactone | Proposed Fatty Acid Precursor | Organism/System | Reference |
| γ-Decalactone | Palmitoleic Acid | General proposal | mdpi.com |
| γ-Nonalactone | Linoleic Acid | Yeast | researchgate.net |
| γ-Dodecalactone | Oleic Acid | Malt (B15192052) Whisky Production | researchgate.net |
| (R,Z)-Dodec-5-en-4-olide | Hexadecanoic Acid | Anomala cuprea | rsc.org |
| Macrolide Pheromones | Oleic Acid | Grain Beetles | rsc.org |
The formation of the γ-lactone ring is a crucial step in the biosynthesis of these compounds. This process can be catalyzed by enzymes or occur spontaneously from a hydroxy fatty acid precursor. mdpi.com In many biological systems, the cyclization of a 4-hydroxy carboxylic acid leads to the formation of a stable five-membered γ-lactone ring.
While natural biosynthetic pathways often rely on a C-O bond disconnection strategy for lactone formation, laboratory-engineered enzymes have been developed that utilize a C-C bond-forming strategy. nsf.govnih.govacs.org These "carbene transferases," derived from cytochrome P450 variants, can catalyze intramolecular carbene insertions to form various lactone structures. nsf.govnih.govacs.org Although this is an engineered approach, it provides insight into potential enzymatic mechanisms for ring formation.
In the context of malt whisky production, lactic acid bacteria are involved in producing hydroxy fatty acids from unsaturated fatty acids, which are then converted to γ-lactones by yeast. researchgate.net This suggests a synergistic enzymatic action between different microorganisms in the formation of these flavor compounds.
Iii. Advanced Synthetic Methodologies for 5 Dec 1 Yn 1 Yl Oxolan 2 One and Analogues
General Strategies for γ-Lactone Ring Construction
The construction of the γ-lactone core generally involves the intramolecular cyclization of a precursor molecule containing a carboxylic acid or its equivalent and a reactive site at the γ-position. For analogues of 5-(dec-1-yn-1-yl)oxolan-2-one, this typically involves the cyclization of a γ-hydroxy alkyne or, more commonly, an alkynoic acid. organic-chemistry.orguniovi.es The regioselectivity of the cyclization is a key challenge, with the competition between 5-exo and 6-endo ring-closure pathways being a primary consideration. Modern synthetic methods have largely focused on transition-metal catalysis and acid-mediated protocols to control this selectivity and achieve high yields under mild conditions. organic-chemistry.orguniovi.es
Transition Metal-Catalyzed Cyclizations
Transition metal catalysis offers a powerful and versatile platform for the synthesis of γ-lactones. organic-chemistry.org Catalysts based on gold, palladium, copper, and ruthenium have been extensively developed for their ability to activate alkynes and other unsaturated systems, facilitating efficient and selective lactonization. organic-chemistry.orgresearchgate.net
Gold catalysts are particularly effective in activating the carbon-carbon triple bond of alkynoic acids, promoting intramolecular nucleophilic attack by the carboxyl group. acs.org This methodology has become a preferred route for synthesizing γ-alkylidene-γ-butyrolactones, which are structural isomers of alkynyl lactones. organic-chemistry.org
Gold(I) and Gold(III) catalysts, such as AuCl, AuCl3, and various organogold complexes, have demonstrated high efficiency. mdpi.com The reactions typically proceed via a 5-exo-dig cyclization, which is a general trend for these catalysts, leading to the formation of five-membered rings. organic-chemistry.org For instance, Michelet and co-workers demonstrated that AuCl can catalyze the cycloisomerization of various terminal γ-alkynoic acids into the corresponding 5-alkylidene-butyrolactones with high regioselectivity and yield. mdpi.com The use of dinuclear N-heterocyclic carbene (NHC)-gold(I) catalysts has also been shown to provide excellent regio- and stereoselectivity for γ-lactone synthesis at low catalyst loadings and without additives. wiley.com
| Catalyst | Substrate (γ-Alkynoic Acid) | Conditions | Product | Yield (%) | Reference |
| AuCl (5 mol%) | 4-Hexynoic acid | MeCN, rt, 1h | 5-Ethylidene-dihydrofuran-2(3H)-one | 98 | mdpi.com |
| AuCl (5 mol%) | 4-Nonynoic acid | MeCN, rt, 1h | 5-Pentylidene-dihydrofuran-2(3H)-one | 99 | mdpi.com |
| AuCl (5 mol%) | 5-Phenyl-4-pentynoic acid | MeCN, rt, 2h | 5-(1-Phenylvinyl)-dihydrofuran-2(3H)-one | 95 | mdpi.com |
| [{Au(IPr)}2(μ-OH)][BF4] (0.1 mol%) | 4-Pentynoic acid | Neat, rt, 1h | 5-Methylene-dihydrofuran-2(3H)-one | >98 | wiley.com |
Palladium catalysis provides a diverse set of tools for γ-lactone synthesis, including methods that directly install an alkynyl group during the lactonization process. researchgate.net One such strategy is the palladium-catalyzed alkynylative lactonization of unsaturated bicyclic carboxylic acids with bromoalkynes, which yields γ-alkynyl lactones with high chemo- and regioselectivity under mild conditions. researchgate.netdoi.org
Furthermore, palladium-catalyzed cascade reactions have been developed that initiate with a C(sp³)–H activation event. For example, aliphatic carboxylic acids can react with alkynes in the presence of a palladium catalyst and specific ligands to yield γ-alkylidene butenolides through a sequence of α,β-dehydrogenation, C(sp²)–H alkynylation, and cyclization. mdpi.com These methods highlight the capacity of palladium catalysis to construct complex lactone structures from relatively simple starting materials. mdpi.com
| Catalyst / Ligand | Substrate 1 | Substrate 2 | Conditions | Product Type | Yield (%) | Reference |
| Pd(OAc)2 / PPh3 | 5-Norbornene-2-carboxylic acid | 1-Bromo-2-phenylacetylene | K2CO3, DMF, 80 °C, 12h | Fused γ-alkynyl lactone | 85 | researchgate.net |
| Pd(OAc)2 / PPh3 | 5-Norbornene-2-carboxylic acid | 1-Bromo-1-hexyne | K2CO3, DMF, 80 °C, 12h | Fused γ-alkynyl lactone | 76 | researchgate.net |
| PdCl2 / AlCl3 | 3-Phenylpropiolic acid | Pent-1-ene | CH3CN, 35 °C, 18h | (E)-α-Methylene-γ-lactone | 85 | bohrium.com |
| PdCl2 / MgCl2 | 3-Phenylpropiolic acid | Pent-1-ene | CH3CN, rt, 16h | (Z)-α-Methylene-γ-lactone | 89 | bohrium.com |
Copper-catalyzed reactions represent an economical and efficient alternative for constructing γ-lactone rings. These methods often involve oxidative cyclizations. For example, copper catalysts can facilitate the intermolecular carboesterification of unactivated alkenes with α-carbonyl alkyl bromides to produce γ-lactone derivatives. rsc.org
Another powerful copper-catalyzed approach involves the cycloisomerization of alkynoic acids. mdpi.com CuBr has been shown to effectively transform γ-alkynoic acids, with both terminal and internal triple bonds, into the corresponding γ-alkylidene butyrolactones in aqueous media. mdpi.com Additionally, a highly enantioselective synthesis of β-substituted γ-lactones can be achieved through the copper-catalyzed conjugate reduction of β-aryl α,β-unsaturated lactones, which are themselves prepared via a copper-catalyzed addition of arylboronic acids to alkynoates followed by cyclization. rsc.org
| Catalyst | Substrate | Conditions | Product Type | Yield (%) | Reference |
| CuBr (10 mol%) | Pent-4-ynoic acid | tBuOH/H2O, rt, 18h | 5-Methylene-dihydrofuran-2(3H)-one | 99 | mdpi.com |
| CuBr (10 mol%) | Hex-4-ynoic acid | tBuOH/H2O, rt, 18h | (E)-5-Ethylidene-dihydrofuran-2(3H)-one | 99 | mdpi.com |
| Cu(OAc)2 (10 mol%) / (R)-DTBM-SEGPHOS (11 mol%) | 4-Pentenamide derivative | K3PO4, (PhO)2POH, Toluene, 100 °C | γ-Alkylidene-γ-lactam | 88 | mdpi.com |
Ruthenium catalysts offer unique reaction pathways for the synthesis of lactones and their analogues. A notable example is the ruthenium-catalyzed cycloisomerization of 3-amino-4-alkynyl-2H-chromen-2-ones, which proceeds through a 1,2-carbon migration to form fused pyrrolones. rsc.orgrsc.org This strategy has been extended to synthesize rare γ-butyrolactone-fused pyrroles from 3-amino-4-arylethynylfuranones. rsc.orgrsc.org While not a direct synthesis of simple γ-lactones, this methodology showcases the potential of ruthenium to construct complex heterocyclic systems incorporating a lactone ring from alkynyl precursors. rsc.orgrsc.org Other ruthenium-catalyzed methods include the tandem cycloisomerization/oxidation of homopropargyl alcohols. organic-chemistry.org
| Catalyst | Substrate | Conditions | Product | Yield (%) | Reference |
| [RuCl2(p-cymene)]2 / AgOTf | 3-Amino-4-(phenylethynyl)furan-2(5H)-one | Dioxane, 100 °C, 1h | 5-Phenyl-1H-pyrrolo[3,4-b]furan-3(2H)-one | 87 | rsc.org |
| [RuCl2(p-cymene)]2 / AgOTf | 3-Amino-4-((4-methoxyphenyl)ethynyl)furan-2(5H)-one | Dioxane, 100 °C, 1h | 5-(4-Methoxyphenyl)-1H-pyrrolo[3,4-b]furan-3(2H)-one | 86 | rsc.org |
| RuH(CO)Cl(PPh3)3 | 4-Pentyn-1-ol | Toluene, CO (10 atm), 160 °C, 20h | 5-Methylene-dihydrofuran-2(3H)-one | 95 | uniovi.es |
Proton-Initiated Cyclization Reactions
Acid-catalyzed cyclization provides a metal-free alternative for the synthesis of γ-lactones from suitable precursors. Both Brønsted and Lewis acids can be employed to promote the intramolecular addition of a carboxyl or hydroxyl group to an alkyne. thieme-connect.comorganic-chemistry.org
For instance, the reaction of alkynyl phenyl selenides with p-toluenesulfonic acid can trigger a proton-induced ring-closure to afford γ-lactones. researchgate.net Similarly, mercuric triflate, a potent Lewis acid, has been shown to efficiently catalyze the cyclization of ω-alkynoic acids to yield ω-methylene-ω-lactones. thieme-connect.com The Nazarov cyclization, a classic acid-catalyzed electrocyclic reaction, can also be adapted for cyclopentenone synthesis, which shares mechanistic features with lactone-forming cyclizations. organic-chemistry.org These methods, while sometimes requiring harsh conditions or stoichiometric promoters, offer a fundamental approach to lactone ring formation. thieme-connect.comorganic-chemistry.org
Wacker-Type Oxidations for Lactone Formation
The Wacker oxidation, traditionally used for the oxidation of terminal olefins to methyl ketones, has been adapted for the synthesis of heterocyclic compounds, including lactones. rsc.orgorganic-chemistry.org In this context, Wacker-type cyclization involves an intramolecular nucleophilic attack of a carboxylic acid or alcohol onto a palladium-activated alkene. alfa-chemistry.com This strategy is particularly useful for the oxidative cyclization of certain alkenyl carboxylic acids or alcohols to form the corresponding lactone rings.
The general mechanism involves the coordination of the palladium(II) catalyst to the alkene, which activates it for nucleophilic attack by the tethered carboxylate or hydroxyl group. Subsequent steps involving β-hydride elimination or reductive elimination yield the lactone product and a reduced palladium(0) species. A co-oxidant, historically copper(II) chloride but more recently molecular oxygen or other peroxides like tert-butyl hydroperoxide (TBHP), is used to regenerate the active Pd(II) catalyst, making the process catalytic. organic-chemistry.orgnih.govsciencemadness.org
Recent advancements have focused on developing more efficient, greener, and selective catalyst systems. rsc.orgresearchgate.net For instance, the use of specific ligands can modulate the reactivity and selectivity of the palladium catalyst, and alternative oxidants to the traditional CuCl₂/O₂ system have been explored to improve functional group tolerance and operational simplicity. nih.govsciencemadness.org While direct application to form a C-5 alkynyl substituted lactone is less common, the Wacker-type oxidation of a suitably functionalized γ,δ-unsaturated carboxylic acid represents a potential pathway to related saturated or functionalized lactone analogues. The regioselectivity of the nucleophilic attack, which determines the ring size, remains a key challenge and is influenced by substrate structure and reaction conditions. alfa-chemistry.com
Table 1: Examples of Wacker-Type Systems for Olefin Oxidation
| Catalyst System | Oxidant | Substrate Type | Product Type | Key Features & Ref. |
| PdCl₂/CuCl₂ | O₂ (air) | Terminal Olefins | Methyl Ketones | The classic Wacker-Tsuji system for lab-scale synthesis. organic-chemistry.org |
| Pd(Quinox)/TBHP | TBHP (aq) | Internal Alkenes | Ketones | Offers predictable regioselectivity for electronically-biased internal olefins. nih.gov |
| Pd(OAc)₂/Pyridine | O₂ | Terminal Olefins | Methyl Ketones | Direct O₂-coupled system without a copper co-catalyst. sciencemadness.org |
| Cationic NHC/Pd(II) | Peroxides | Styrenes | Methyl Ketones | Mild system operating at low temperatures. sciencemadness.org |
| Pd(IiPr)(OTf)₂ | TBHP (aq) | Styrenes | Methyl Ketones | Mild oxidation system that proceeds with high selectivity. sciencemadness.org |
Lactonization via Ketoacid Transformations
The transformation of γ-ketoacids into γ-lactones is a direct and widely used synthetic strategy. This process typically involves a two-step sequence within a single pot: the selective reduction of the ketone functionality to a secondary alcohol, followed by an intramolecular cyclization (lactonization) to form the stable five-membered γ-lactone ring. rsc.orgdcu.ienih.gov
The reduction of the γ-keto group to the corresponding γ-hydroxy acid is the critical step. A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice due to its selectivity for ketones in the presence of carboxylic acids. The resulting γ-hydroxy acid often cyclizes spontaneously, or the lactonization can be promoted by acidic conditions, which catalyze the intramolecular esterification.
Biocatalytic methods have also emerged as powerful alternatives for this transformation. nih.govresearchgate.net Microorganisms and isolated enzymes, such as alcohol dehydrogenases and Baeyer-Villiger monooxygenases, can perform the reduction of the keto group with high levels of stereoselectivity, providing access to enantiomerically pure lactones. nih.govresearchgate.net For example, various yeast strains have been successfully used for the bioreduction and subsequent lactonization of γ-ketoacids, affording optically pure γ-lactones. researchgate.net A chemoenzymatic approach might involve an enzyme-catalyzed reduction followed by acid-catalyzed cyclization. The conversion of γ-ketoacids is a key method for producing chiral multicyclic γ-lactones with high yields and excellent stereoselectivity. rsc.org
Table 2: Methods for Lactonization from γ-Ketoacids
| Reagent/Catalyst | Substrate | Key Transformation | Product | Notes & Ref. |
| NaBH₄, then H⁺ | γ-Ketoacid | Reduction & Cyclization | Racemic γ-Lactone | A standard, reliable chemical method. |
| (HMe₂SiCH₂)₂ / B(C₆F₅)₃ | γ-Ketoacid | Reductive Lactonization | γ-Lactone | Catalytic reductive process applicable to γ- and δ-lactones. organic-chemistry.org |
| Rhodotorula glutinis | γ-Ketoacid | Bioreduction & Lactonization | Chiral γ-Lactone | Microbial transformation affording high enantiomeric excess. researchgate.net |
| Ru-complex / HCOOH-NEt₃ | Racemic γ-Ketoacid | Dynamic Kinetic Resolution | Chiral γ-Lactone | Provides high diastereoselectivity and enantioselectivity. rsc.org |
| Trimethylsulfoxonium iodide / NaH | γ-Ketoacid | Johnson-Corey-Chaykovsky reaction & Cyclization | γ-Lactone | A two-step process via an epoxide intermediate. dcu.ie |
Ring-Closing Metathesis Strategies
Ring-Closing Metathesis (RCM) has become a powerful tool for the construction of various ring systems, including lactones. fakirchandcollege.orgnih.gov This reaction utilizes well-defined transition metal catalysts, most notably ruthenium-based complexes like Grubbs' catalysts, to form a new double bond by intramolecularly coupling two existing alkene functionalities. nih.gov For the synthesis of γ-lactones, the strategy typically involves the RCM of an acylate derived from an allylic alcohol. nih.gov
The synthesis of α,β-unsaturated γ-lactones via RCM is particularly efficient. nih.gov However, the formation of medium-sized lactone rings (8-11 members) can be challenging due to inherent ring strain, which may favor ring-opening metathesis polymerization over the desired cyclization. fakirchandcollege.org The choice of catalyst is crucial; second-generation Grubbs' catalysts often show higher activity and broader substrate scope. In some cases, additives like titanium isopropoxide have been used to facilitate the cyclization by destabilizing unproductive catalyst-carbonyl chelates. nih.gov RCM provides a modular route to unsaturated lactones, which can be further functionalized. For example, a sequence of asymmetric allylic carboxylation followed by RCM has been used to create optically active unsaturated lactones. rsc.org
Table 3: Ring-Closing Metathesis (RCM) for Lactone Synthesis
| Catalyst | Substrate Type | Product Type | Key Features & Ref. |
| Grubbs' Catalyst (1st Gen) | Diene ester | Unsaturated Lactone | One of the original catalysts for RCM. fakirchandcollege.orgnih.gov |
| Grubbs' Catalyst (2nd Gen) | Diene ester | Unsaturated Lactone | Higher activity and better functional group tolerance. fakirchandcollege.orgrsc.org |
| Hoveyda-Grubbs Catalyst | Diene ester | Unsaturated Lactone | Offers enhanced stability and reactivity. beilstein-journals.org |
| Grubbs' Cat. + Ti(OiPr)₄ | Acrylate of allylic alcohol | α,β-Unsaturated γ-lactone | Additive prevents catalyst chelation and improves yield. nih.gov |
Stereoselective and Enantioselective Synthetic Routes
The biological activity of molecules like this compound is often dependent on their stereochemistry. Therefore, the development of stereoselective and enantioselective routes to access specific stereoisomers is of paramount importance. acs.orgnih.gov Key strategies include asymmetric catalysis, where a small amount of a chiral catalyst induces asymmetry in the product, and chiral pool synthesis, which uses naturally occurring enantiopure starting materials. acs.orgmdpi.com
Asymmetric Catalysis in Lactone Synthesis
Asymmetric catalysis offers an efficient method for synthesizing optically active γ-lactones, where a chiral catalyst creates a stereogenic center with high enantioselectivity. sioc-journal.cnacs.org This field has seen significant advances, employing transition metal complexes, Lewis acids, and organocatalysts to control the stereochemical outcome of various lactone-forming reactions. sioc-journal.cnnih.gov
Several catalytic asymmetric transformations have been developed:
Asymmetric Hydrogenation: The enantioselective hydrogenation of unsaturated lactone precursors, such as α,β-unsaturated γ-lactones or γ-keto esters, using chiral metal catalysts (e.g., Ru- or Rh-based) can establish one or more stereocenters with high enantiomeric excess (ee). bohrium.com
Catalytic Asymmetric Halolactonization: The cyclization of unsaturated carboxylic acids initiated by a halogen source can be rendered enantioselective by using a chiral catalyst. nih.govresearchgate.net This method is effective for creating highly substituted chiral γ-lactones. researchgate.net
Asymmetric Aldol and Mannich Reactions: The reaction of enolates derived from lactones or their precursors with aldehydes (aldol) or imines (Mannich) can be controlled using chiral catalysts to produce functionalized lactones with excellent diastereo- and enantioselectivity. acs.orgnih.gov
Catalytic C-H Oxidation: Recent breakthroughs have enabled the direct, enantioselective oxidation of non-activated C(sp³)–H bonds in carboxylic acids to form chiral γ-lactones using robust manganese catalysts. nih.gov This method provides straightforward access to chiral lactones from simple hydrocarbon frameworks with outstanding enantioselectivity. nih.gov
Table 4: Selected Asymmetric Catalytic Methods for γ-Lactone Synthesis
| Reaction Type | Catalyst Type | Substrate Example | Enantioselectivity (ee) | Ref. |
| C-H Lactonization | Chiral Manganese Complex | Aliphatic Carboxylic Acid | Up to >99.9% | nih.gov |
| Bromolactonization | BINOL-derived Chiral Sulfide | α-Allyl Carboxylic Acid | High | nih.govacs.org |
| Transfer Hydrogenation | Chiral Ru-Complex | γ-Keto Carboxylic Acid | Up to 99% | rsc.org |
| Hydrocarboxylation | Chiral Iridium Complex | Alkenoic Acid | High | thieme-connect.com |
| Mukaiyama Aldol | Chiral Cu(II) Complex | Silyl Ketene Acetal | Good | nih.gov |
Chiral Pool Synthesis Utilizing Defined Stereocenters
Chiral pool synthesis is a powerful strategy that utilizes readily available, inexpensive, and enantiomerically pure natural products such as carbohydrates, amino acids, and terpenes as starting materials. mdpi.com The inherent chirality of these molecules is transferred through a series of chemical transformations to the final target molecule, thereby establishing its absolute stereochemistry. mdpi.com
For the synthesis of 5-substituted γ-lactones, several chiral pool sources are particularly suitable:
Carbohydrates: Sugars like D-glucose or D-mannose are excellent starting points because they contain multiple, well-defined stereocenters. acs.orgnih.gov For instance, D-mannose can be converted into a lactone intermediate with the correct absolute configuration at C-4 and C-5, which serves as a core for further elaboration. nih.gov
Amino Acids: Chiral α-amino acids such as D-serine or L-glutamic acid can serve as precursors. mdpi.com The stereocenter of the amino acid can be retained and incorporated into the lactone ring, often at the C-5 position.
Hydroxy Acids: Naturally occurring hydroxy acids like tartaric acid or malic acid are also common chiral building blocks for lactone synthesis.
This approach avoids the need for an asymmetric induction step, as the stereochemistry is already present in the starting material. The synthetic challenge lies in the efficient and selective manipulation of functional groups without disturbing the existing chiral centers. nih.gov
Table 5: Examples of Chiral Pool Starting Materials for Lactone Synthesis
| Chiral Pool Source | Target Lactone Type | Key Transformations | Ref. |
| D-Glucose | Trisubstituted γ-butyrolactone | Isomerization, Oxidation | acs.org |
| D-Mannose | Hydroxyethylene dipeptide isostere (via lactone) | Deoxygenation, Functional group incorporation | nih.gov |
| D-Serine | Bicyclic ketone (precursor to kainoids) | Cyclopropanation, SmI₂-catalyzed cycloaddition | mdpi.com |
| D-Threonine | Protected legionaminic acid (via furan (B31954) intermediate) | Protection, DIBAL-H reduction, Lithiofuran addition | mdpi.com |
| Carvone | Platensimycin (contains lactone moiety) | Annulation reactions to build core structure | nih.gov |
Control of Absolute Configuration at the C-5 Position
Controlling the absolute configuration at the C-5 position is critical for synthesizing a specific enantiomer of this compound. The methodologies described previously offer distinct ways to achieve this control.
Via Asymmetric Catalysis: In catalytic approaches, the C-5 stereocenter is often created during the key bond-forming or cyclization step. For example, in the asymmetric reduction of a γ-ketoacid, the chiral catalyst directs the hydride delivery to one face of the prochiral ketone, establishing the stereochemistry of the resulting hydroxyl group, which becomes the C-5 position of the lactone. rsc.org Similarly, in catalytic halolactonization of a 4-pentenoic acid derivative, the chiral catalyst environment dictates the facial selectivity of the cyclization onto the halonium ion intermediate, thereby setting the C-5 stereocenter. rsc.org
Via Chiral Pool Synthesis: When using a chiral pool approach, the C-5 stereocenter of the lactone is typically derived directly from a stereocenter present in the starting material. mdpi.com For instance, in the synthesis of a 5-substituted γ-lactone from D-glutamic acid, the chiral center of the amino acid becomes the C-5 stereocenter of the final product. A key challenge is to design a synthetic sequence where the original stereocenter is preserved and correctly incorporated. The synthesis of 5-alkyl-substituted butenolides and γ-lactones has been achieved with high stereoselectivity starting from 5(R)-(menthyloxy)-2(5H)-furanone, where the chiral menthyloxy auxiliary directs the nucleophilic addition that establishes the C-5 stereocenter. core.ac.uk
Via Substrate Control: In some cases, existing stereocenters within the substrate can direct the formation of a new one. For instance, in the Lewis acid-mediated cyclization of γ,δ-epoxy-β-hydroxyesters, the stereochemistry of the epoxide and the β-hydroxy group can influence the stereochemical outcome of the intramolecular ring-opening, leading to the stereocontrolled formation of γ-lactones with defined stereocenters, including at C-5. researchgate.net
The choice of strategy depends on the desired absolute configuration and the availability of starting materials and catalysts. Both asymmetric catalysis and chiral pool synthesis are powerful and complementary approaches for the stereocontrolled construction of the C-5 position in γ-lactones.
Introduction and Functionalization of the Dec-1-YN-1-YL Side Chain
The dec-1-yn-1-yl side chain presents a unique synthetic challenge due to the presence of a terminal alkyne, which is a versatile functional group for further chemical modifications. The introduction of this ten-carbon chain with a terminal triple bond onto the oxolan-2-one (γ-butyrolactone) core can be accomplished through several convergent strategies.
The Sonogashira cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. researchgate.netwikipedia.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst, is instrumental in the synthesis of complex molecules, including natural products and pharmaceuticals. researchgate.netwikipedia.org In the context of synthesizing this compound, the Sonogashira coupling can be envisioned as a key step to attach the dec-1-yne fragment to a suitably functionalized lactone precursor.
A plausible synthetic route would involve a γ-butyrolactone derivative bearing a leaving group, such as a halide or a triflate, at the 5-position. This precursor would then be coupled with dec-1-yne under Sonogashira conditions. The reaction has been successfully employed in the synthesis of various substituted lactones and related heterocyclic systems. nih.govscilit.comresearchgate.net Research on the synthesis of substituted α-methylene-γ-butyrolactones has demonstrated the feasibility of installing alkynyl groups using Sonogashira cross-coupling conditions. researchgate.net Furthermore, palladium-catalyzed cross-coupling reactions of 3-(prop-2-yn-1-yl)oxolan-2-ones with dihaloarenes have been reported, showcasing the utility of this methodology in functionalizing lactone scaffolds. researchgate.netresearchgate.net
The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, base, and solvent system. Modern variations of the Sonogashira reaction include copper-free conditions, which can be advantageous in preventing the undesired homocoupling of the terminal alkyne (Glaser coupling). wikipedia.org The use of biomass-derived solvents like γ-valerolactone-based ionic liquids has also been explored to enhance the environmental profile of the reaction. beilstein-journals.org
Table 1: Representative Catalyst Systems for Sonogashira Coupling in Lactone Synthesis
| Catalyst System | Co-catalyst | Base | Solvent | Key Features |
|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF/Toluene | Classic conditions, widely applicable. researchgate.net |
| Pd(OAc)₂/dppf | None | Cs₂CO₃ | Dioxane | Copper-free, good for sensitive substrates. |
| PdCl₂(PPh₃)₂ | CuI | Pyrrolidine | Water | Aqueous conditions, environmentally benign. wikipedia.org |
This table presents a selection of catalyst systems reported for Sonogashira couplings of various substrates, which could be adapted for the synthesis of this compound.
The dec-1-yn-1-yl side chain can be constructed through methods involving the elongation of a shorter alkyne chain already attached to the lactone ring. The acidity of the terminal alkyne's proton allows for its deprotonation with a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form a nucleophilic acetylide ion. leah4sci.comjove.com This acetylide can then react with an appropriate alkyl halide in an SN2 reaction to extend the carbon chain. jove.com For instance, a 5-(prop-2-yn-1-yl)oxolan-2-one precursor could be deprotonated and reacted with 1-bromoheptane (B155011) to yield the desired this compound. This method is highly effective for primary alkyl halides. jove.com
Alternatively, a sequential homologation approach can be employed, where an aldehyde is converted to a terminal alkyne via one-carbon chain extension using reagents like the Bestmann-Ohira reagent. researchgate.net This iterative process allows for the controlled elongation of the carbon chain.
The terminal alkyne of the dec-1-yn-1-yl group serves as a versatile handle for further derivatization. It can undergo a variety of chemical transformations, including:
Click Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that can be used to link the lactone to other molecules, such as fluorescent probes or biomolecules. mdpi.com
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones or aldehydes, respectively. nih.gov
Reduction: The triple bond can be selectively reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using a dissolving metal reduction. Complete reduction to the corresponding alkane is also possible.
Further Coupling Reactions: The terminal alkyne can participate in other coupling reactions, such as the Cadiot-Chodkiewicz coupling, to form diynes.
The formation of the alkyne bond itself is a critical step in the synthesis. While the Sonogashira reaction is a powerful tool for creating aryl- and vinyl-alkyne bonds, other methods are available for constructing the alkyne moiety, especially when dealing with aliphatic substrates.
One important transformation is the "alkyne zipper" reaction, which involves the isomerization of an internal alkyne to a terminal position. mdpi.com This contra-thermodynamic process is typically carried out under strongly basic conditions and is valuable for synthesizing terminal alkynes from more readily available internal isomers. mdpi.com This methodology has been applied in the synthesis of natural products. mdpi.comresearchgate.net
Furthermore, direct C-H functionalization strategies are emerging as powerful tools for the synthesis of lactones and other heterocycles. acs.org While not directly forming the alkyne bond, these methods can create precursors for subsequent alkynylation reactions. For example, the activation of a C-H bond on the lactone ring could allow for the introduction of a functional group that can then be converted to an alkyne.
The regioselective opening of epoxides with alkyne nucleophiles represents another pathway to functionalized γ-butyrolactones. diva-portal.org This approach can provide access to lactones with a hydroxyl group that can be further manipulated.
Finally, cascade reactions involving transition metal-catalyzed C-C and C-O bond-forming events of alkynes offer efficient routes to complex lactone structures. rsc.org These reactions can construct the lactone ring and introduce the alkyne functionality in a single, atom-economical step.
Table 2: Comparison of Alkyne Bond Formation and Isomerization Methodologies
| Methodology | Description | Key Reagents/Catalysts | Application |
|---|---|---|---|
| Sonogashira Coupling | Cross-coupling of a terminal alkyne with a vinyl or aryl halide. | Pd catalyst, Cu(I) co-catalyst, base. | Installation of the alkynyl side chain onto a lactone precursor. researchgate.netwikipedia.org |
| Alkylation of Acetylides | Nucleophilic attack of an acetylide ion on an alkyl halide. | Strong base (e.g., NaNH₂, n-BuLi), alkyl halide. | Chain elongation of an existing alkyne on the lactone. jove.com |
| Alkyne Zipper Reaction | Isomerization of an internal alkyne to a terminal alkyne. | Strong base (e.g., NaH, KOtBu in 1,3-diaminopropane). | Synthesis of terminal alkynes from internal alkyne precursors. mdpi.com |
| Regioselective Epoxide Opening | Nucleophilic attack of an alkyne on an epoxide. | Lewis acids, alkyne nucleophile. | Formation of functionalized γ-butyrolactones. diva-portal.org |
This interactive table summarizes key methodologies for the formation and manipulation of the alkyne bond in the context of synthesizing this compound and its analogues.
Iv. Chemical Reactivity and Transformational Pathways of 5 Dec 1 Yn 1 Yl Oxolan 2 One
Reactivity of the γ-Lactone Core
The γ-lactone, a five-membered cyclic ester, is a prevalent motif in numerous natural products and is a versatile synthetic intermediate. mdpi.com Its reactivity is primarily centered around the electrophilic carbonyl carbon and the adjacent α-protons.
The ester linkage within the γ-lactone ring is susceptible to nucleophilic attack. This reaction typically involves the addition of a nucleophile to the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the endocyclic C-O bond, causing the ring to open. This process is fundamental to the chemistry of lactones and can be initiated by a variety of nucleophiles, including hydroxides, alkoxides, and amines.
Under basic conditions, for instance, hydrolysis with an aqueous base like sodium hydroxide (B78521) would lead to the formation of the corresponding γ-hydroxy carboxylate salt. Acidification of this salt would then yield the γ-hydroxy carboxylic acid. This ring-opening is a reversible process; under acidic conditions, the γ-hydroxy carboxylic acid can undergo intramolecular esterification to reform the lactone ring. The equilibrium between the open-chain and cyclic forms is a key characteristic of γ-hydroxy acids and their corresponding lactones. mdpi.com The long alkyne chain in 5-(dec-1-yn-1-yl)oxolan-2-one is generally stable under these conditions and does not interfere with the ring-opening or closing reactions.
Table 1: Representative Nucleophilic Ring-Opening Reactions of γ-Butyrolactones
| Nucleophile | Product after Work-up | Reaction Type |
|---|---|---|
| NaOH / H₂O | γ-Hydroxy Carboxylic Acid | Hydrolysis |
| NaOMe / MeOH | Methyl γ-Hydroxyalkanoate | Alcoholysis |
| NH₃ | γ-Hydroxyamide | Ammonolysis |
This table illustrates general reactivity patterns for γ-butyrolactones.
The carbon atom alpha to the carbonyl group (Cα) of the lactone possesses acidic protons. These protons can be abstracted by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a lactone enolate. This enolate is a potent nucleophile and can react with various electrophiles, allowing for the introduction of substituents at the α-position.
A common application of this reactivity is α-alkylation. researchgate.net For instance, the enolate of this compound could be reacted with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to introduce an alkyl or benzyl group at the Cα position. This method provides a direct route to α-substituted γ-lactones, which are valuable synthetic intermediates. nih.gov Another approach involves the condensation of the lactone with aldehydes, using bases like sodium methoxide, to form α-alkenyl-γ-butyrolactones. These can then be reduced to provide α-alkyl-γ-butyrolactones. researchgate.net
Table 2: Examples of α-Alkylation of γ-Butyrolactone Derivatives
| Base | Electrophile | Product | Yield (%) | Reference |
|---|---|---|---|---|
| NaOMe | Benzaldehyde | (E)-α-Benzylidene-γ-butyrolactone | - | researchgate.net |
| EtONa | Cinnamaldehyde | (E)-α-Cinnamylidene-γ-butyrolactone | - | researchgate.net |
| LDA | Methyl Iodide | α-Methyl-γ-butyrolactone | - | acs.org |
This table presents examples of α-functionalization on the parent γ-butyrolactone ring.
The carbonyl group of the lactone can be selectively reduced. A particularly useful reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H). ambeed.com By carefully controlling the stoichiometry and reaction temperature (typically -78 °C), the lactone can be partially reduced to the corresponding lactol (a cyclic hemiacetal). ambeed.comchemistrysteps.com Lactols are valuable synthetic intermediates that can be used in a variety of subsequent transformations. If an excess of a stronger reducing agent like lithium aluminum hydride (LiAlH₄) is used, the lactone will be fully reduced to the corresponding 1,4-diol. In the case of this compound, these reductions would yield 5-(dec-1-yn-1-yl)tetrahydrofuran-2-ol (the lactol) or dodec-1-yne-1,5-diol, respectively, leaving the alkyne group intact. The reduction of a similar α-methylene-γ-butyrolactone with DIBAL-H has been shown to produce an allylic diol or undergo reductive isomerization depending on the reaction temperature. rsc.org
While direct oxidation of the lactone carbonyl is not a common transformation, related oxidative processes are synthetically important. For example, a ketone precursor could undergo a Baeyer-Villiger oxidation to form a lactone. rsc.orgacs.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group of a ketone using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). rsc.orgresearchgate.net For a cyclic ketone precursor, this would result in a ring-expanded lactone. This method is a cornerstone in the synthesis of complex lactones. rsc.orgpearson.com
Table 3: Reduction of γ-Lactones
| Reagent | Product Type | Conditions | Notes |
|---|---|---|---|
| DIBAL-H (1 equiv.) | Lactol | -78 °C | Partial reduction |
| LiAlH₄ (excess) | 1,4-Diol | Reflux in THF | Complete reduction |
This table outlines the general outcomes of reducing γ-lactones.
Transformations of the Terminal Alkyne Moiety
The terminal alkyne is a versatile functional group that undergoes a wide array of addition and coupling reactions, often catalyzed by transition metals. These reactions provide powerful tools for carbon-carbon and carbon-heteroatom bond formation.
Hydration : In the presence of a strong acid (like sulfuric acid) and a mercury(II) salt catalyst, the terminal alkyne of this compound can undergo hydration. libretexts.org This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon of the alkyne. The initial product is an enol, which rapidly tautomerizes to the more stable keto form. libretexts.orgyoutube.com Thus, hydration of the title compound would yield 5-(2-oxodecyl)oxolan-2-one. libretexts.org
Hydroboration-Oxidation : A complementary reaction to hydration is hydroboration-oxidation. libretexts.orgnumberanalytics.com Treatment of the terminal alkyne with a borane (B79455) reagent (e.g., disiamylborane (B86530) or 9-BBN to prevent double addition), followed by oxidation with hydrogen peroxide in a basic solution, results in the anti-Markovnikov addition of water across the triple bond. libretexts.orgmasterorganicchemistry.com The initial enol product tautomerizes to an aldehyde. libretexts.orglibretexts.org For this compound, this sequence would produce 5-(2-oxo-decyl)oxolan-2-one, which is an aldehyde. This provides a method to selectively form an aldehyde at the terminus of the side chain, in contrast to the ketone formed via hydration. pearson.commasterorganicchemistry.com
Hydrohalogenation : The addition of hydrogen halides (HX, where X = Cl, Br, I) to the terminal alkyne also follows Markovnikov's rule. masterorganicchemistry.com The reaction of this compound with one equivalent of HBr would yield 5-(2-bromo-dec-1-en-1-yl)oxolan-2-one. If two equivalents of the hydrogen halide are used, a double addition occurs to form a geminal dihalide, resulting in 5-(2,2-dibromodecyl)oxolan-2-one. masterorganicchemistry.com
Table 4: Addition Reactions to the Terminal Alkyne
| Reaction | Reagents | Product Type | Regioselectivity |
|---|---|---|---|
| Hydration | H₂SO₄, HgSO₄, H₂O | Methyl Ketone | Markovnikov |
| Hydroboration-Oxidation | 1. R₂BH 2. H₂O₂, NaOH | Aldehyde | Anti-Markovnikov |
| Hydrohalogenation (1 eq.) | HX | Vinyl Halide | Markovnikov |
| Hydrohalogenation (2 eq.) | HX (excess) | Geminal Dihalide | Markovnikov |
This table summarizes common addition reactions for terminal alkynes.
The terminal alkyne is an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling is a prominent example, involving the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is a powerful method for forming C(sp)-C(sp²) bonds. wikipedia.orgmdpi.com
For this compound, a Sonogashira coupling with an aryl iodide (e.g., iodobenzene) would yield 5-(dec-1-yn-1-yl-phenyl)oxolan-2-one. Research on the Sonogashira coupling of structurally similar 3-(prop-2-yn-1-yl)oxolan-2-ones with various dihaloarenes has demonstrated that both mono- and bis-coupling products can be formed, with the latter being favored by adjusting the catalytic system. researchgate.net This highlights the utility of this reaction in constructing more complex molecules based on the 5-alkynyl-γ-lactone scaffold. The reaction is generally carried out under mild conditions and tolerates a wide range of functional groups, making it a robust synthetic tool. wikipedia.orgnih.gov
Table 5: Examples of Sonogashira Coupling with Terminal Alkynes
| Alkyne | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Phenylacetylene | Iodobenzene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diphenylacetylene | ~95% | wikipedia.org |
| 1-Hexyne | 1-Iodonaphthalene | Pd(PPh₃)₄, CuI, n-BuNH₂ | 1-(Hex-1-ynyl)naphthalene | 89% | organic-chemistry.org |
| Propargyl alcohol | 2-Iodotoluene | PdCl₂(dppf), CuI, Cs₂CO₃ | 3-(o-Tolyl)prop-2-yn-1-ol | 85% | organic-chemistry.org |
This table shows representative examples of the Sonogashira coupling reaction.
Click Chemistry and Other Cycloaddition Reactions
The terminal alkyne of this compound is an ideal handle for 1,3-dipolar cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgnih.govrsc.org This reaction offers a highly efficient and regioselective method for covalently linking the lactone scaffold to other molecules functionalized with an azide (B81097) group, yielding stable 1,4-disubstituted 1,2,3-triazole rings. The reaction is known for its reliability, mild reaction conditions, and tolerance of a wide array of functional groups, including esters and lactones. organic-chemistry.org
Alternatively, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary method that leads to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgacs.orgnih.govnih.gov This control over regioselectivity is crucial in fields like medicinal chemistry and materials science, where the spatial arrangement of substituents can dramatically alter a molecule's function. Ruthenium catalysts, such as Cp*RuCl(PPh₃)₂, are effective for the cycloaddition of both terminal and internal alkynes. nih.govnih.gov
The following table summarizes the expected outcomes of these cycloaddition reactions with this compound.
| Reaction Type | Catalyst | Reactant | Expected Product | Key Features |
| CuAAC | Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | Organic Azide (R-N₃) | 1,4-Disubstituted 1,2,3-triazole | High regioselectivity, mild conditions, robust. organic-chemistry.orgnih.gov |
| RuAAC | Ruthenium(II) complex (e.g., Cp*RuCl(PPh₃)₂) | Organic Azide (R-N₃) | 1,5-Disubstituted 1,2,3-triazole | Complementary regioselectivity to CuAAC. organic-chemistry.orgresearchgate.net |
Reactivity of the Alkyl Chain
The reactivity of the decynyl side chain is primarily centered on transformations of the terminal alkyne, which serves as a versatile functional group for carbon-carbon bond formation and reduction.
Functional Group Interconversions on the Alkyl Chain
The terminal alkyne is a key site for functional group interconversions, particularly through cross-coupling reactions that extend the carbon skeleton. The Sonogashira coupling, a palladium- and copper-cocatalyzed reaction, is a prominent example. organic-chemistry.org This reaction would couple this compound with aryl or vinyl halides to generate a more complex internal alkyne. organic-chemistry.org This method is foundational for the synthesis of complex organic molecules and has seen advancements allowing for the coupling of alkyl halides as well. sustech.edu.cnrsc.org
| Reaction | Catalysts | Coupling Partner | Product Type | Significance |
| Sonogashira Coupling | Palladium complex (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) | Aryl/Vinyl Halide (R'-X) | Internal Alkyne | Extends the carbon chain, introduces aromatic or vinylic groups. organic-chemistry.orgnih.gov |
Selective Hydrogenation of the Alkyne Triple Bond
The selective reduction of the alkyne in this compound allows for the stereocontrolled synthesis of either the corresponding (Z)-alkene or (E)-alkene, or the fully saturated alkane. The choice of catalyst and reaction conditions is critical to achieving the desired outcome while preserving the lactone ring.
cis-Alkene Formation: The most common method for the selective semi-hydrogenation of an alkyne to a cis- or (Z)-alkene is through the use of a "poisoned" palladium catalyst, famously known as Lindlar's catalyst (Pd/CaCO₃ poisoned with lead acetate (B1210297) and quinoline). wikipedia.orgiitk.ac.inbyjus.com This heterogeneous catalyst deactivates the palladium just enough to prevent over-reduction to the alkane. byjus.com The hydrogenation occurs with syn-addition of hydrogen across the triple bond, resulting in the exclusive formation of the cis-alkene. wikipedia.orgbyjus.com The catalyst's selectivity ensures that other reducible groups, such as alkenes or the ester bond of the lactone, are typically unaffected. masterorganicchemistry.com
trans-Alkene Formation: While less common for terminal alkynes, reduction to a trans- or (E)-alkene can be achieved under different conditions, often involving dissolving metal reductions (e.g., Na in liquid NH₃). However, these conditions can sometimes lead to the reduction of other functional groups.
Alkane Formation: Complete hydrogenation of the alkyne to the corresponding alkane, 5-decyloxolan-2-one, can be readily achieved using standard hydrogenation catalysts such as palladium on carbon (Pd/C) with a hydrogen atmosphere. masterorganicchemistry.com
The table below outlines the expected products from the selective hydrogenation of the alkyne.
| Desired Product | Reagents/Catalyst | Stereochemistry | Notes |
| (Z)-5-(Dec-1-en-1-yl)oxolan-2-one | H₂, Lindlar's Catalyst | cis (Z) | Highly selective for alkyne reduction. wikipedia.orgmasterorganicchemistry.com |
| 5-Decyloxolan-2-one | H₂, Pd/C | N/A | Complete saturation of the triple bond. masterorganicchemistry.com |
The chemical reactivity inherent in the alkynyl and alkyl portions of this compound provides a robust toolkit for synthetic chemists. Through controlled cycloadditions, cross-couplings, and selective reductions, this chiral lactone can be elaborated into a vast array of more complex and potentially valuable molecules.
V. Advanced Spectroscopic and Chromatographic Characterization Methodologies
High-Resolution Spectroscopic Techniques for Structure Determination
High-resolution spectroscopy is instrumental in piecing together the molecular structure of 5-(Dec-1-yn-1-yl)oxolan-2-one from the ground up, offering insights into its complex framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum would provide information on the chemical environment and connectivity of hydrogen atoms. Key expected signals would include:
A multiplet for the proton at the C5 position of the oxolan-2-one ring, coupled to the adjacent protons on the ring and the alkyne chain.
Distinct multiplets for the diastereotopic protons of the CH₂ groups within the lactone ring.
Signals corresponding to the methylene protons along the decynyl chain.
A characteristic signal for the terminal methyl group of the decynyl chain.
¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments. Expected key resonances would include:
A downfield signal for the carbonyl carbon (C2) of the lactone.
A signal for the carbon atom (C5) bearing the decynyl substituent.
Signals for the two sp-hybridized carbons of the alkyne moiety.
A series of signals for the methylene carbons in the lactone ring and the decynyl chain.
An upfield signal for the terminal methyl carbon.
2D NMR Spectroscopy:
COSY (Correlation Spectroscopy): Would establish proton-proton coupling networks, confirming the connectivity of protons within the oxolan-2-one ring and along the decynyl side chain.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, aiding in the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation): Would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connection between the oxolan-2-one ring and the dec-1-yn-1-yl side chain.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C2 (C=O) | - | ~177 |
| C3 (-CH₂-) | ~2.0-2.2 | ~28 |
| C4 (-CH₂-) | ~2.4-2.6 | ~30 |
| C5 (-CH-) | ~4.5-4.7 | ~80 |
| C1' (≡C-) | - | ~85 |
| C2' (≡C-) | - | ~70 |
| C3' (-CH₂-) | ~2.2-2.4 | ~18 |
| C4' to C9' (-CH₂-) | ~1.2-1.6 | ~22-32 |
| C10' (-CH₃) | ~0.9 | ~14 |
Note: These are predicted values and may vary based on the solvent and other experimental conditions.
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For C₁₄H₂₂O₂, the expected exact mass would be calculated and compared to the experimental value.
Tandem Mass Spectrometry (MS/MS): This technique involves the fragmentation of a selected precursor ion to generate a characteristic fragmentation pattern. This pattern provides valuable structural information. For this compound, key fragmentation pathways would likely involve:
Cleavage of the decynyl side chain.
Loss of small neutral molecules like CO or CO₂ from the lactone ring.
Ring-opening of the oxolan-2-one moiety.
Analysis of these fragment ions helps to confirm the connectivity of the molecule and the presence of the lactone and alkyne functional groups.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
IR Spectroscopy: A strong absorption band around 1770 cm⁻¹ would be indicative of the C=O stretch of the five-membered lactone ring. A sharp, weak absorption around 2200-2260 cm⁻¹ would confirm the presence of the C≡C triple bond of the internal alkyne. The C-O stretching vibration of the ester group would be observed in the 1200-1100 cm⁻¹ region.
Raman Spectroscopy: The C≡C triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum, complementing the often weak signal in the IR spectrum.
Interactive Data Table: Key Vibrational Frequencies for this compound
| Functional Group | Technique | Expected Frequency (cm⁻¹) | Intensity |
| C=O (Lactone) | IR | ~1770 | Strong |
| C≡C (Alkyne) | IR | ~2200-2260 | Weak |
| C≡C (Alkyne) | Raman | ~2200-2260 | Strong |
| C-O (Ester) | IR | ~1200-1100 | Strong |
Electronic Circular Dichroism (ECD) and Optical Rotation for Chiral Analysis
Since the C5 position of the oxolan-2-one ring is a stereocenter, this compound is a chiral molecule.
Optical Rotation: Measurement of the specific rotation using a polarimeter would determine whether the sample is enantiomerically pure and would characterize the direction ([α]D value, either + or -) in which it rotates plane-polarized light.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule. By comparing the experimental ECD spectrum with theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the stereocenter at C5 can be unambiguously determined.
Chromatographic Methods for Purity and Mixture Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures, byproducts, or impurities, and for quantifying its purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a GC-MS analysis, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for each component, allowing for its identification. The retention time from the GC provides an additional layer of identification. This method is highly effective for determining the purity of a sample and for identifying and quantifying any impurities present.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. kuleuven.be This hyphenated technique is indispensable in pharmaceutical analysis for the identification, and characterization of chemical compounds. nih.govxjtu.edu.cn LC-MS plays a critical role throughout the drug development process, from discovery to product characterization and the identification of impurities. kuleuven.be
In a typical LC-MS analysis, the compound of interest is first separated from a mixture based on its physicochemical properties as it passes through a chromatographic column. The separated components then enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), providing information about the molecular weight and structure of the analyte. The retention time from the LC and the mass spectrum from the MS together offer a high degree of specificity and sensitivity for compound identification.
For the analysis of this compound, a reversed-phase LC column, such as a C18 column, would typically be employed. nih.govxjtu.edu.cn The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as formic acid or ammonium acetate (B1210297) to improve ionization. The mass spectrometer can be operated in various modes, such as electrospray ionization (ESI), to generate ions for analysis.
Hypothetical LC-MS Parameters for this compound Analysis
| Parameter | Value |
| LC System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Triple Quadrupole (QQQ) or Orbitrap |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50-500 |
| Capillary Voltage | 3.5 kV |
| Expected [M+H]⁺ | ~223.1698 |
Chiral Chromatography for Enantiomeric Excess Determination
Many organic molecules, including this compound, can exist as enantiomers—non-superimposable mirror images of each other. gcms.cz While enantiomers have identical physical and chemical properties in an achiral environment, they often exhibit different biological activities. Therefore, the ability to separate and quantify enantiomers is critical. Chiral chromatography is the primary technique used for this purpose. gcms.cz
This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. The determination of the enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is a crucial application of this technique in asymmetric synthesis and pharmaceutical quality control. nih.gov
For determining the enantiomeric excess of this compound, a suitable chiral column, such as one based on derivatized cyclodextrins or polysaccharide-based chiral selectors, would be selected. The separated enantiomers are detected, and the peak areas are used to calculate the enantiomeric excess.
Illustrative Chiral HPLC Method for Enantiomeric Purity
| Parameter | Condition |
| Instrument | Chiral High-Performance Liquid Chromatography (HPLC) |
| Column | Chiralcel OD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | Hexane/Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 25 °C |
| Expected Result | Baseline separation of the (R) and (S) enantiomers |
X-ray Crystallography for Definitive Stereochemical Assignment
While spectroscopic and chromatographic methods can provide substantial structural information, X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. This technique requires the compound to be in a crystalline form.
The process involves irradiating a single crystal of the compound with X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is recorded. By analyzing the positions and intensities of the diffracted beams, a detailed three-dimensional model of the molecule's electron density can be constructed, revealing precise bond lengths, bond angles, and the absolute configuration of chiral centers.
For this compound, obtaining a single crystal suitable for X-ray diffraction would be the first and often most challenging step. Once a suitable crystal is grown, the crystallographic data would provide definitive proof of its stereochemical configuration, complementing the data obtained from other analytical techniques.
Vi. Structure Activity Relationships Sar and Mechanistic Elucidation
Correlating Structural Features with Reactivity Profiles
The reactivity of 5-(Dec-1-yn-1-yl)oxolan-2-one is a composite of the distinct chemical properties of its three primary functional domains: the γ-butyrolactone ring, the terminal alkyne, and the decyl chain. The interplay between these features dictates the compound's reaction pathways and potential for chemical modification.
The γ-Butyrolactone Moiety: This five-membered cyclic ester is the electrophilic core of the molecule. The carbonyl carbon is susceptible to nucleophilic attack, which can lead to ring-opening reactions. This reactivity is pronounced under basic (saponification) or acidic (hydrolysis) conditions, yielding the corresponding γ-hydroxy carboxylic acid or its salt. The lactone carbonyl can also be targeted by reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding diol, 5-(dec-1-yn-1-yl)butane-1,4-diol.
The Terminal Alkyne Group: The C≡C triple bond and its adjacent acidic proton (pKa ≈ 25) confer a rich and versatile reactivity profile. The terminal proton can be readily abstracted by a strong base (e.g., n-butyllithium) to generate a potent carbon nucleophile, the decynylide anion. This anion is a key intermediate in C-C bond-forming reactions, such as alkylations and additions to carbonyls. Furthermore, the alkyne itself is a substrate for numerous transformations, including:
Metal-Catalyzed Couplings: Sonogashira, Glaser, and Cadiot-Chodkiewicz couplings to form more complex conjugated systems.
Addition Reactions: Catalytic hydrogenation to yield the corresponding alkene (Z- or E- depending on catalyst) or alkane, hydration (e.g., Markovnikov addition catalyzed by Hg²⁺ or anti-Markovnikov via hydroboration-oxidation), and hydrohalogenation.
Cycloadditions: Participation as a dienophile or dipolarophile in reactions like the [3+2] azide-alkyne cycloaddition ("click chemistry") to form triazoles.
The Decyl Chain: The long C₈H₁₇ alkyl chain extending from the alkyne is primarily non-polar and lipophilic. While it does not typically participate directly in chemical reactions, it significantly influences the molecule's physical properties, such as increasing its solubility in non-polar organic solvents and decreasing its solubility in water. It can also exert steric effects, potentially hindering the approach of bulky reagents to the nearby alkyne functional group.
The following table summarizes the correlation between the structural features of this compound and their associated chemical reactivity.
Stereochemical Influence on Molecular Recognition and Interactions
The C5 carbon of the oxolan-2-one ring is a stereogenic center, meaning this compound exists as a pair of enantiomers: (R)-5-(Dec-1-yn-1-yl)oxolan-2-one and (S)-5-(Dec-1-yn-1-yl)oxolan-2-one. While these enantiomers possess identical physical properties in an achiral environment (e.g., melting point, boiling point, solubility), their behavior diverges dramatically in the presence of other chiral molecules, a principle of fundamental importance in biochemistry and asymmetric catalysis.
The spatial arrangement of the four different substituents around the C5 chiral center (the ring oxygen, the C4 carbon, the hydrogen atom, and the decynyl group) creates a distinct three-dimensional shape for each enantiomer. This stereochemical identity is critical for molecular recognition processes, such as the binding to an enzyme's active site or a receptor protein. The precise fit between a chiral molecule and a chiral binding site is often analogized to a key fitting into a lock.
Research on structurally related γ-alkynyl-γ-butyrolactones has demonstrated that stereochemistry is a decisive factor in their biological interactions [11, 12]. For instance, one enantiomer may act as a potent inhibitor of a specific enzyme by binding tightly to its active site, while its mirror-image enantiomer may be completely inactive or exhibit significantly lower affinity because its shape is incompatible with the binding pocket . This differential interaction arises from the necessity of establishing multiple, specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) in a precise geometric orientation, which is only possible for one of the enantiomers.
The table below illustrates the hypothetical differential interactions of the (R) and (S) enantiomers in a chiral environment.
Mechanistic Studies of Synthetic and Transformational Pathways
Understanding the mechanisms by which this compound is synthesized and transformed is crucial for optimizing reaction conditions and developing novel applications. Mechanistic studies often focus on identifying catalytic cycles, key intermediates, and the kinetic and thermodynamic parameters that govern these processes.
The synthesis of γ-alkynyl-γ-butyrolactones, including this compound, is often achieved through the catalytic addition of a terminal alkyne to a suitable precursor. One well-documented approach involves the zinc-catalyzed alkynylation of an epoxide followed by oxidation and cyclization, or more directly, the alkynylation of a lactone-derived electrophile.
A representative catalytic cycle for the addition of 1-decyne (B165119) to a precursor like γ-valerolactone (as a model) often involves a Lewis acid catalyst, such as a zinc triflate (Zn(OTf)₂) complex [5, 6]. The proposed mechanism proceeds through the following key steps:
Catalyst Activation/Acetylide Formation: The Lewis acidic zinc(II) center coordinates with the terminal alkyne, 1-decyne. This coordination increases the acidity of the terminal proton, facilitating its removal by a mild base (often an amine co-catalyst like triethylamine) to form a zinc-acetylide complex, [(Et₃NH)⁺][(R-C≡C)Zn(OTf)₂⁻]. This is the active nucleophilic species.
Electrophile Activation: Simultaneously, the Zn(OTf)₂ catalyst coordinates to the carbonyl oxygen of the lactone precursor. This coordination polarizes the C=O bond, rendering the carbonyl carbon significantly more electrophilic and activating it for nucleophilic attack.
Nucleophilic Addition: The zinc-acetylide complex attacks the activated carbonyl carbon. This step is often the rate-determining step and results in the formation of a tetrahedral intermediate where the decynyl group is attached to the former carbonyl carbon. This intermediate remains coordinated to the zinc center.
Ring-Opening and Product Formation: The tetrahedral intermediate collapses. In the case of direct addition to a lactone, this would involve a ring-opening step. Subsequent workup (e.g., protonolysis) breaks the zinc-oxygen bond, releasing the product and regenerating the active zinc catalyst, allowing it to re-enter the catalytic cycle.
Key intermediates in this process include the activated zinc-acetylide species and the zinc-alkoxide tetrahedral intermediate formed after the nucleophilic attack. The identification of these species is often pursued through spectroscopic methods (NMR, IR) and computational modeling.
Kinetic studies of catalytic alkynylation reactions provide quantitative insight into the reaction mechanism. For reactions similar to the synthesis of this compound, the rate law is often determined by systematically varying the concentrations of the substrate, alkyne, and catalyst.
A typical rate expression for such a Lewis acid-catalyzed process might be:
Rate = k [Lactone Precursor]ᵃ [1-Decyne]ᵇ [Catalyst]ᶜ
Where 'a', 'b', and 'c' are the reaction orders with respect to each component. Often, these reactions are found to be first-order in both the substrate and the catalyst (a=1, c=1), while being zero-order in the alkyne (b=0) if the alkyne is used in excess and its concentration does not change significantly during the reaction . A first-order dependence on the catalyst and substrate is consistent with the proposed mechanism where the formation of the catalyst-substrate complex is a key step in the rate-determining sequence.
The table below presents representative kinetic and thermodynamic parameters that might be observed for a catalyzed synthesis of this type.
Vii. Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. acs.org It provides a balance between accuracy and computational cost, making it ideal for studying the mechanisms of chemical reactions.
For 5-(Dec-1-yn-1-yl)oxolan-2-one, DFT studies would be crucial for mapping potential reaction pathways. For instance, the terminal alkyne is a versatile functional group that can undergo various transformations, such as C-C coupling or C-H activation. acs.orgnih.gov DFT calculations can model the transition states and intermediates involved in these reactions, determining the activation energies and reaction thermodynamics. nih.govmdpi.comrsc.org This allows chemists to predict which reactions are most likely to occur under specific conditions. For example, a DFT study could compare the energy barriers for the hydration of the alkyne versus its participation in a cycloaddition reaction.
Illustrative Data Table: Hypothetical DFT-Calculated Energy Barriers for Reactions of this compound
| Reaction Pathway | Transition State (TS) | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG_rxn, kcal/mol) |
| Alkyne Hydration (Markovnikov) | TS_Hyd_M | 25.4 | -15.2 |
| Alkyne Hydration (Anti-Markovnikov) | TS_Hyd_AM | 30.1 | -10.8 |
| [3+2] Cycloaddition with Azide (B81097) | TS_Click | 18.5 | -28.9 |
| C-H Bond Activation at Alkyne | TS_CH_Act | 45.7 | +5.3 |
Note: This table is a hypothetical representation of data that would be generated from DFT calculations to compare the feasibility of different reaction pathways.
Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that explains chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgmnstate.edu The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character). libretexts.org
An FMO analysis of this compound would reveal the most probable sites for nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net Global reactivity indices, such as electronegativity, chemical hardness, and electrophilicity, can also be calculated from HOMO and LUMO energies to quantify the molecule's reactivity. acs.org For this compound, the analysis would likely show the alkyne's π-orbitals contributing significantly to the HOMO, making it a site for electrophilic attack, while the LUMO might be localized around the carbonyl group of the lactone, marking it as a site for nucleophilic attack. researchgate.net
Illustrative Data Table: Hypothetical FMO Energies and Reactivity Indices for this compound
| Parameter | Value (eV) | Description |
| E(HOMO) | -7.2 | Energy of the Highest Occupied Molecular Orbital |
| E(LUMO) | -0.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 6.7 | Indicator of chemical stability and reactivity |
| Ionization Potential (I) | 7.2 | Energy required to remove an electron (approximated as -E(HOMO)) |
| Electron Affinity (A) | 0.5 | Energy released when an electron is added (approximated as -E(LUMO)) |
| Electronegativity (χ) | 3.85 | Tendency to attract electrons |
| Chemical Hardness (η) | 3.35 | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | 2.21 | Propensity to accept electrons |
Note: This table provides hypothetical values to illustrate the type of data generated in an FMO analysis. The values are derived from established formulas using the example HOMO and LUMO energies. acs.org
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. nih.gov MD simulations model atoms as balls and bonds as springs, using classical mechanics to calculate the trajectory of every atom in the system. umd.eduacs.org This is particularly useful for flexible molecules like this compound, which features a long, rotatable decynyl chain.
MD simulations would reveal the preferred three-dimensional shapes (conformations) of the molecule in different environments, such as in a vacuum or in a solvent. The simulations could show how the long hydrocarbon tail might fold back upon itself or interact with the lactone ring. umd.eduresearchgate.net By analyzing the simulation trajectory, researchers can identify the most stable conformers and the energy barriers between them, providing a detailed picture of the molecule's flexibility and dynamic behavior. nih.gov
In Silico Modeling of Molecular Recognition and Binding (non-clinical)
In silico modeling encompasses a range of computational techniques used to predict how a molecule might interact with other molecules, such as a protein receptor or an enzyme. bonviewpress.com These methods are fundamental in fields like drug discovery and materials science. mdpi.com For this compound, these studies would be non-clinical, focusing on understanding its fundamental binding capabilities.
Molecular docking is a common in silico technique that predicts the preferred orientation of one molecule when bound to another to form a stable complex. ccsenet.orgresearchgate.net For example, one could dock this compound into the active site of a relevant enzyme to predict its binding mode and affinity. Such studies have been performed for other lactone-containing compounds to investigate their interactions with biological targets. ccsenet.orgresearchgate.net The results, typically given as a "docking score" or binding energy, help identify key interactions like hydrogen bonds or hydrophobic contacts that stabilize the complex. This provides a rational basis for understanding molecular recognition at a structural level.
Illustrative Data Table: Hypothetical Molecular Docking Results for this compound with a Target Protein
| Docked Pose | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |
| 1 | -8.2 | TYR 84, PHE 210 | Pi-Alkyne, Pi-Pi Stacking |
| 2 | -7.9 | SER 122 | Hydrogen Bond (with Lactone C=O) |
| 3 | -7.5 | LEU 15, VAL 27, ILE 99 | Hydrophobic (with Decynyl Chain) |
| 4 | -7.1 | TRP 150 | Pi-Alkyl (with Decynyl Chain) |
Note: This table is a hypothetical example of results from a molecular docking simulation. It illustrates how binding energies and specific molecular interactions would be reported.
Viii. Research Applications and Future Perspectives in Non Clinical Contexts
Utility as Chiral Building Blocks in Complex Molecule Synthesis
The molecular architecture of 5-(Dec-1-yn-1-yl)oxolan-2-one makes it a highly versatile chiral building block in synthetic organic chemistry. The γ-lactone core is a common structural motif in numerous natural products that exhibit significant biological activities. researchgate.net Efficient synthetic protocols for creating such chiral lactones are considered valuable as they provide access to these complex molecular targets. researchgate.net
The true synthetic potential of this compound is amplified by the presence of the decynyl side chain. The terminal alkyne is a particularly reactive functional group, amenable to a wide array of chemical transformations. Notably, it is an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. This reaction allows for the formation of carbon-carbon bonds by coupling terminal alkynes with aryl or vinyl halides. Research on related substituted oxolan-2-ones has demonstrated that palladium-catalyzed cross-coupling is a viable method for creating novel and more complex derivatives. researchgate.net This suggests that this compound can be effectively coupled with various (hetero)aromatic systems to generate libraries of structurally diverse molecules. researchgate.net
Furthermore, the lactone ring itself can be subjected to various transformations. For instance, ring-opening reactions via hydrolysis or aminolysis can yield the corresponding γ-hydroxy carboxylic acids or γ-hydroxy amides, respectively. These resulting molecules are also valuable intermediates for the synthesis of other complex structures, including certain hydroxy fatty acids. researchgate.net The combination of a modifiable lactone and a reactive alkyne in a single chiral molecule provides a powerful tool for synthetic chemists to construct intricate molecular frameworks with high stereochemical control.
Exploration in Chemical Ecology and Pheromone Research
In the field of chemical ecology, small, volatile molecules serve as crucial signals that mediate interactions between organisms. researchgate.net Lactones are a well-established class of insect pheromones. researchgate.netslu.se The structure of this compound is strikingly similar to known insect pheromones, positioning it as a compound of significant interest for pheromone research.
A prominent example is Japonilure, chemically identified as (5R)-5-[(Z)-dec-1-enyl]oxolan-2-one, which is a known pheromone. slu.se The primary structural difference between Japonilure and the subject compound is the nature of the bond at the C1' position of the decyl side chain: an alkene (enyl) in Japonilure versus an alkyne (ynyl) in this compound. This close structural analogy suggests several potential applications:
Synthetic Precursor: The alkyne functionality can be selectively reduced to a Z-alkene through methods like Lindlar hydrogenation. Therefore, this compound serves as a key synthetic intermediate for producing Japonilure and its analogues for field studies or pest management applications.
Pheromone Analogue: The compound itself can be used as a structural analogue to probe the binding site of pheromone receptors. By comparing the biological activity of the alkyne-containing compound with the natural alkene-containing pheromone, researchers can gain insights into the specific structural requirements for receptor activation.
Tool for Discovery: The study of related lactone structures helps in the broader effort to identify and characterize new pheromones from the vast chemical language of insects. researchgate.net
The investigation of this compound and its derivatives contributes to a deeper understanding of insect chemical communication, which has practical implications for developing environmentally benign pest control strategies. researchgate.net
Development as Molecular Probes and Tags for Biochemical Studies
The development of small molecular probes is a critical endeavor in chemical biology, providing tools to study and manipulate biological processes. mdpi.comnih.gov An ideal probe often consists of a recognition element, a linker, and a reporter group (e.g., a fluorophore). mdpi.com The terminal alkyne group in this compound makes it an excellent candidate for development into such a probe.
The terminal alkyne is the key functional group for participating in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction is renowned for its high efficiency, specificity, and biocompatibility, allowing for the covalent linkage of an alkyne-containing molecule to an azide-modified target. This opens up several possibilities:
Fluorescent Labeling: By reacting this compound with an azide-bearing fluorophore, a new fluorescent probe can be synthesized. The lipophilic decynyl chain and lactone core could direct this probe to specific cellular environments, such as membranes or lipid droplets, allowing for their visualization. The development of fluorescent probes is essential for cellular imaging and assaying enzyme activity. mdpi.comnih.gov
Biomolecule Tagging: If a specific protein or other biomolecule is found to interact with the oxolanone structure, the alkyne serves as a handle for "tagging" and identifying that target. After the molecule binds to its target, a reporter azide (B81097) can be "clicked" on, enabling detection and isolation of the target protein.
Activity-Based Probing: The compound could be incorporated into activity-based probes designed to covalently label the active site of specific enzymes, providing a powerful tool for studying enzyme function and screening for inhibitors. nih.gov
While specific applications of this compound as a molecular probe are still an emerging area, its chemical structure provides a clear and established route for its conversion into sophisticated tools for biochemical research. mdpi.com
Emerging Research Directions and Undiscovered Facets of Reactivity
The future research potential of this compound lies in the creative exploitation of its dual functionality and the exploration of its less obvious reactive properties. While its utility in established reactions like Sonogashira couplings and CuAAC is clear, many other avenues remain to be explored.
Emerging research could focus on:
Bifunctional Scaffolds: Developing synthetic methodologies that allow for orthogonal reactions at the alkyne and the lactone. For example, the alkyne could be used to anchor the molecule to a solid support, followed by a series of modifications to the lactone ring to build a combinatorial library of complex, chiral molecules.
Novel Cycloadditions: The alkyne can participate in a variety of cycloaddition reactions beyond CuAAC, such as [3+2] or [4+2] cycloadditions, to generate novel heterocyclic systems fused to the oxolanone scaffold.
Polymer and Materials Science: The terminal alkyne functionality can be used as a monomer unit for polymerization reactions, potentially leading to the creation of novel, biodegradable polymers with a chiral backbone derived from the lactone.
Fragment-Based Drug Discovery: Given that the γ-butyrolactone ring is a common feature in many biologically active compounds, this compound could be used as a starting fragment in drug discovery programs. nih.gov The alkyne provides a versatile point for elaboration, allowing for the rapid generation of analogues to optimize binding to a biological target.
The undiscovered facets of this compound's reactivity likely lie in the synergistic interplay between its two key functional groups. Future studies will undoubtedly uncover novel transformations and applications, further establishing this compound as a valuable and multifaceted tool in chemical science.
Q & A
Basic Research Questions
Q. What spectroscopic techniques are recommended for confirming the structural integrity of 5-(Dec-1-YN-1-YL)oxolan-2-one, and how should data discrepancies be resolved?
- Methodological Answer : Use a combination of -NMR, -NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular structure. For stereochemical analysis, employ X-ray crystallography (if crystals are obtainable) or circular dichroism (CD) spectroscopy. Discrepancies in NMR signals (e.g., unexpected splitting or integration) should prompt re-evaluation of sample purity via HPLC or repetition under controlled conditions (e.g., anhydrous solvents) to exclude hydration artifacts . Cross-validation with computational NMR prediction tools (e.g., ACD/Labs) can resolve ambiguities in peak assignments.
Q. What synthetic routes are effective for producing this compound with high enantiomeric purity?
- Methodological Answer : Asymmetric synthesis via Sharpless epoxidation or enzymatic catalysis (e.g., lipase-mediated kinetic resolution) is recommended for enantioselective formation. For example, γ-butyrolactone derivatives like Japonilure (structurally analogous) are synthesized using stereospecific cyclization of hydroxyalkynes under palladium catalysis . Optimize reaction parameters (temperature: 60–80°C; solvent: THF/toluene) to minimize racemization. Monitor enantiomeric excess (ee) via chiral HPLC or GC .
Q. How should reaction conditions be optimized to minimize by-products during synthesis?
- Methodological Answer : Conduct Design of Experiments (DoE) to evaluate the impact of catalysts (e.g., Pd/C, Grubbs catalyst), solvent polarity, and temperature on yield. For instance, using anhydrous DMF as a solvent reduces hydrolysis by-products. Quench reactions at 90% conversion (monitored via TLC) to prevent over-oxidation. Purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of this compound against enzymatic targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) to assess binding affinity to enzymes like α-glucosidase or α-amylase, referencing structural analogs (e.g., Japonilure’s interaction with Coleoptera-specific receptors) . Validate predictions with in vitro enzyme inhibition assays (IC determination). Use molecular dynamics (MD) simulations (GROMACS) to evaluate binding stability over 100 ns trajectories. Compare results with experimental kinetic data to refine force field parameters .
Q. What strategies resolve contradictions in reported biological activities of γ-butyrolactone derivatives?
- Methodological Answer : Conduct meta-analysis to identify variables affecting bioactivity, such as assay conditions (pH, temperature) or impurity profiles. For example, discrepancies in α-amylase inhibition between studies may arise from differences in simulated gastrointestinal digestion protocols . Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity. Publish negative results and raw data to enhance reproducibility .
Q. Which in vitro/in vivo models are appropriate for pharmacokinetic evaluation of this compound?
- Methodological Answer :
- In vitro : Simulate gastrointestinal absorption using Caco-2 cell monolayers; assess metabolic stability via liver microsomes (human/rat).
- In vivo : Use rodent models to study bioavailability, half-life, and tissue distribution. For neuroactive analogs (e.g., Japonilure), employ blood-brain barrier permeability assays .
- Data Interpretation : Apply compartmental modeling (Phoenix WinNonlin) to derive pharmacokinetic parameters (e.g., , ) .
Key Considerations
- Structural Analogues : Cross-reference with Japonilure (5R-configuration) to infer stereochemical effects on bioactivity .
- Reproducibility : Adhere to Beilstein Journal guidelines for experimental reporting, including raw data deposition in supplementary materials .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines; disclose conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
